molecular formula C20H25NO2 B3851878 {1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol

{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol

Cat. No. B3851878
M. Wt: 311.4 g/mol
InChI Key: YETALOLVHXGFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of {1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol is not fully understood. However, it has been reported to act as an agonist of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival.
Biochemical and Physiological Effects:
{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been reported to have analgesic effects by modulating the release of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of using {1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol in lab experiments is its potential to be used as a tool for studying the sigma-1 receptor. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on {1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol. One possible direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for cancer. Additionally, further research can be conducted to study its mechanism of action and its potential use as a tool for studying the sigma-1 receptor.

Scientific Research Applications

{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol has been extensively studied for its potential applications in various fields. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

[1-[(3-phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-15-19-10-4-5-12-21(19)14-18-9-6-11-20(13-18)23-16-17-7-2-1-3-8-17/h1-3,6-9,11,13,19,22H,4-5,10,12,14-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETALOLVHXGFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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